molecular formula C8H11N B7868172 2-Propenenitrile, 3-cyclopentyl-

2-Propenenitrile, 3-cyclopentyl-

Cat. No.: B7868172
M. Wt: 121.18 g/mol
InChI Key: VMELXYJYSXXORF-UHFFFAOYSA-N
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Description

2-Propenenitrile, 3-cyclopentyl- is an organic compound with the chemical formula C9H13N. It is a colorless liquid with a density of approximately 0.89 g/cm³. The compound has a melting point of -30°C and a boiling point of 192-193°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of drugs, dyes, and polymers .

Preparation Methods

2-Propenenitrile, 3-cyclopentyl- can be synthesized through various methods. One common method involves the thermal reaction of cyclopentene and propionitrile in a hot ethereal solvent . Another method includes the hydrogenation reaction using a catalyst to introduce the corresponding substituent into the acrylonitrile molecule . Industrial production methods often involve these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-Propenenitrile, 3-cyclopentyl- undergoes several types of chemical reactions, including:

The major products formed from these reactions include amines, amides, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Propenenitrile, 3-cyclopentyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers and as a solvent in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-cyclopentyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The nitrile group can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

2-Propenenitrile, 3-cyclopentyl- can be compared with other similar compounds such as:

  • 3-Cyclopentylacrylonitrile
  • 3-Cyclopentylprop-2-enenitrile
  • 3-Cyclopentyl-2-Propenenitrile

These compounds share similar structural features but may differ in their reactivity, solubility, and specific applications. The uniqueness of 2-Propenenitrile, 3-cyclopentyl- lies in its specific combination of the cyclopentyl and nitrile groups, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

3-cyclopentylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELXYJYSXXORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of diethyl cyanomethylphosphonate (7, 742.5 g, 4.2 mol, 1.1 equiv) in dry THF (5.75 L) was stirred under nitrogen on an ice-water-methanol bath and a solution of 1 M potassium tert-butoxide in THF (4 L, 4.0 mol, 1.05 equiv) was added at such a rate as to keep the temperature below 0° C. After addition of 1 M potassium tert-butoxide in THF was complete, the stirring was continued on the cold bath for 1 h and a solution of cyclopentanecarbaldehyde (6, 374 g, 3.81 mol) in dry THF (290 mL) was added at such a rate as to maintain the temperature below 0° C. The cold bath was removed, and the reaction mixture was gradually warmed to room temperature and stirred at room temperature for overnight. When the reaction was deemed complete, the reaction mixture was partitioned between methyl tert-butyl ether (MTBE, 14 L), water (10 L) and brine (6 L). The two layers were separated, and the combined organic phase was washed with brine (6 L). The aqueous phase was extracted with MTBE (10 L) and washed with brine (6 L). The combined organic extracts were concentrated under reduced pressure and the residue was distilled (65-78° C./6 torr) to afford 3-cyclopentylacrylonitrile (8, 437.8 g, 461.7 g theoretical, 94.8% yield) as a colorless oil, which was found to be a mixture of E- and Z-isomer. For 8: 1H NMR (DMSO-d6, 400 MHz, for Z-isomer) δ ppm 6.58 (t, 1H, J=10.6 Hz), 5.55 (dd, 1H, J=10.8, 0.59 Hz), 2.85 (m, 1H), 1.90-1.46 (m, 6H), 1.34 (m, 2H) and (for E-isomer) δ ppm 6.83 (q, 1H, J=8.3 Hz), 5.66 (dd, 1H, J=16.5, 1.4 Hz), 2.60 (m, 1H), 1.90-1.46 (m, 6H), 1.34 (m, 2H); 13C NMR (DMSO-d6, 100 MHz, for Z-isomer) δ ppm 159.8, 116.6, 97.7, 42.3, 32.3, 25.1 and (for E-isomer) δ ppm 160.4, 118.1, 97.9, 43.2, 31.5, 24.8; C8H11N (MW, 121.18), GCMS (EI) m/e 120 (M+-H).
Quantity
742.5 g
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reactant
Reaction Step One
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Quantity
5.75 L
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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4 L
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
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374 g
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reactant
Reaction Step Four
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290 mL
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solvent
Reaction Step Four

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